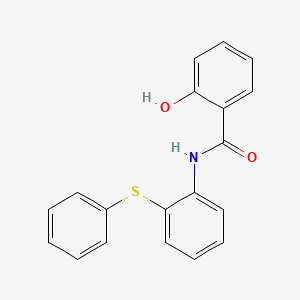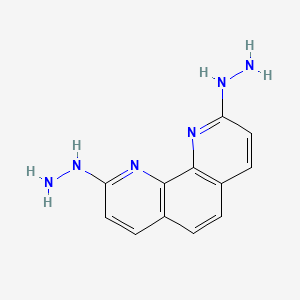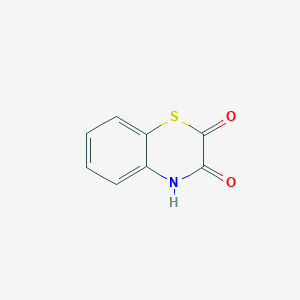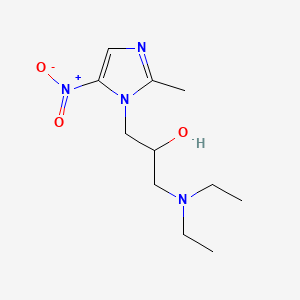
alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol is a complex organic compound with a unique structure that includes an imidazole ring, a nitro group, and a diethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting with the formation of the imidazole ring. The process often includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The diethylaminoethyl side chain is introduced through alkylation reactions, often using diethylamine and an appropriate alkylating agent.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Applications De Recherche Scientifique
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitroimidazole: Shares the imidazole ring and nitro group but lacks the diethylaminoethyl side chain.
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure but different substituents.
Uniqueness
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
74550-94-0 |
|---|---|
Formule moléculaire |
C11H20N4O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-(diethylamino)-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H20N4O3/c1-4-13(5-2)7-10(16)8-14-9(3)12-6-11(14)15(17)18/h6,10,16H,4-5,7-8H2,1-3H3 |
Clé InChI |
ILEJYJAIYUJGMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CN1C(=NC=C1[N+](=O)[O-])C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


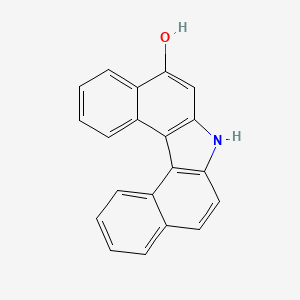
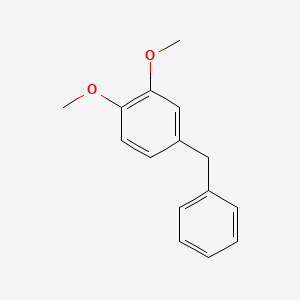

![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
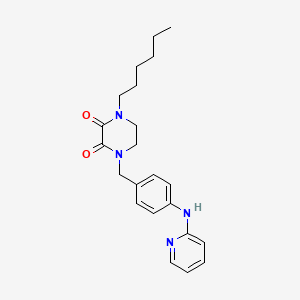
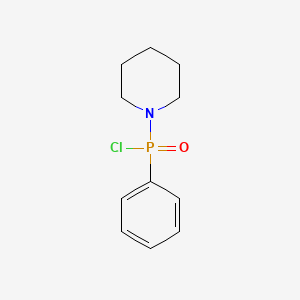
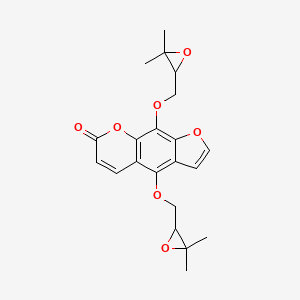
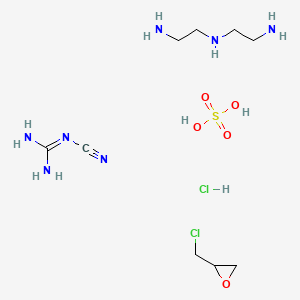

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
